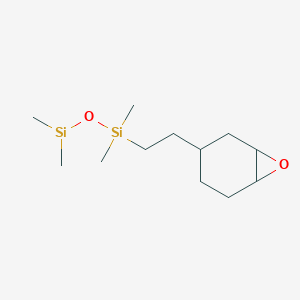![molecular formula C14H12O2 B14284660 2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one CAS No. 126743-63-3](/img/structure/B14284660.png)
2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one is a chemical compound with the molecular formula C14H12O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . This method is favored for its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce dihydro derivatives
Applications De Recherche Scientifique
2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs and treatments for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and microbial processes, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4H-naphtho[1,2-b]pyran-4-one: A closely related compound with similar structural features and biological activities.
4H-Pyran-4-one: Another related compound with a pyran ring structure, known for its diverse chemical reactivity and applications.
Uniqueness
2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
126743-63-3 |
|---|---|
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
2-methyl-1,2-dihydrobenzo[f]isochromen-4-one |
InChI |
InChI=1S/C14H12O2/c1-9-8-13-11-5-3-2-4-10(11)6-7-12(13)14(15)16-9/h2-7,9H,8H2,1H3 |
Clé InChI |
BOEMTCOYIKFSEW-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C=CC3=CC=CC=C23)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
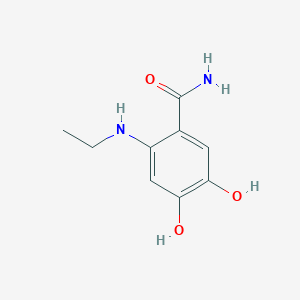
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
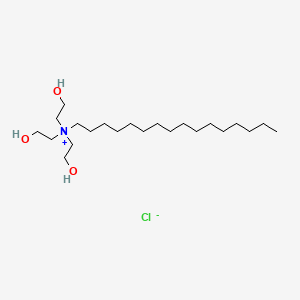
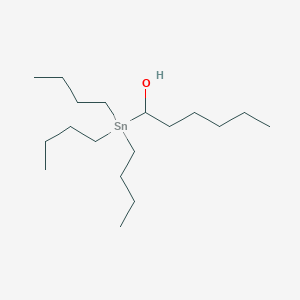
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)
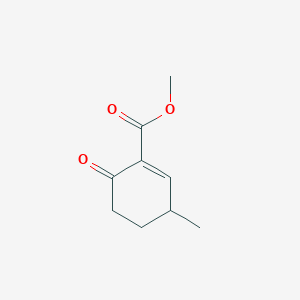

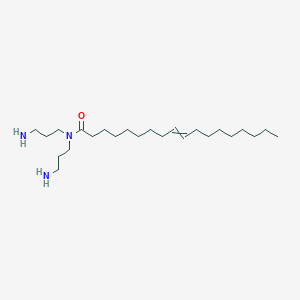

![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)
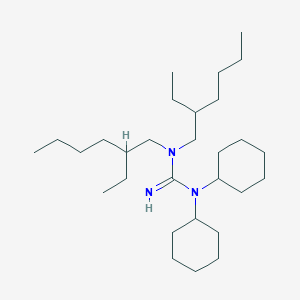
![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)
